molecular formula C12H10N2O3 B2423293 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid CAS No. 1784355-28-7

5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B2423293
CAS No.: 1784355-28-7
M. Wt: 230.223
InChI Key: RKZWFUISLAHCJK-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, oxidation, and hydrolysis to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 5-(3-methoxyphenyl)pyrimidine-2-methanol or 5-(3-methoxyphenyl)pyrimidine-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-Phenylpyrimidine-2-carboxylic acid: Lacks the methoxy group, which may result in different chemical and biological properties.

    5-(4-Methoxyphenyl)pyrimidine-2-carboxylic acid: Similar structure but with the methoxy group at the 4-position, potentially altering its reactivity and interactions.

    5-(3-Hydroxyphenyl)pyrimidine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can significantly change its chemical behavior.

Properties

IUPAC Name

5-(3-methoxyphenyl)pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)9-6-13-11(12(15)16)14-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZWFUISLAHCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784355-28-7
Record name 5-(3-methoxyphenyl)pyrimidine-2-carboxylic acid
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